molecular formula C17H18N2O5 B2426268 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 1210972-08-9

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone

Cat. No. B2426268
CAS RN: 1210972-08-9
M. Wt: 330.34
InChI Key: WODOMJWNPGDPHI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a morpholinoethanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring, followed by the attachment of the morpholinoethanone group . The exact synthetic route would depend on the starting materials and the specific reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring might undergo electrophilic substitution reactions, while the morpholinoethanone group might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Organic Synthesis

Palladium-Catalyzed Reactions: The compound’s functional groups allow for diverse synthetic transformations. For instance, Pd-catalyzed asymmetric intramolecular aryl C–O bond formation has been achieved using related substrates. The computational models align with experimental results, providing insights into enantioselectivity .

Biological Activity

Novel Derivatives: Researchers have synthesized derivatives of this compound and evaluated their biological activity. These derivatives exhibit varying pharmacological properties, including antibacterial, antifungal, and antitumor effects. In vitro and in vivo studies shed light on their potential therapeutic applications .

Crystallography

Structural Insights: The crystal structure of related compounds provides valuable information about their three-dimensional arrangement. Researchers have determined the crystal structure of derivatives containing the same dihydrobenzo[b][1,4]dioxin scaffold. These insights aid in understanding their interactions with biological targets .

Computational Chemistry

Molecular Dynamics Simulations: Computational studies, including molecular dynamics simulations, enhance our understanding of the compound’s behavior. Researchers explore stereochemistry, isomerism, hybridization, and orbitals. These simulations provide valuable insights for further research and design .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information about its biological activity, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOMJWNPGDPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone

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